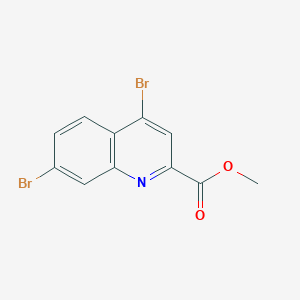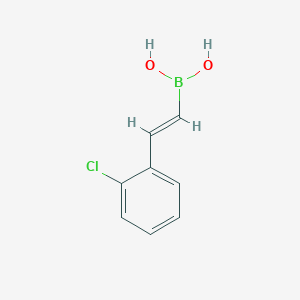
(E)-(2-Chlorostyryl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2-Chlorostyryl)boronic acid is an organoboron compound with the molecular formula C8H8BClO2. It is characterized by the presence of a boronic acid group attached to a (2-chlorostyryl) moiety. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-(2-Chlorostyryl)boronic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with a boronic acid derivative. For this compound, the reaction conditions often include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (E)-(2-Chlorostyryl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or amination.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or amination reagents like ammonia.
Major Products Formed:
Oxidation: (E)-(2-Chlorostyryl)alcohol.
Reduction: (E)-(2-Chlorostyryl)boronate ester.
Substitution: Various substituted (E)-(2-Chlorostyryl) derivatives.
Scientific Research Applications
(E)-(2-Chlorostyryl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-(2-Chlorostyryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The compound’s boronic acid group interacts with target molecules, forming stable complexes that can be used for detection or modification purposes .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- (E)-(2-Bromostyryl)boronic acid
Comparison: (E)-(2-Chlorostyryl)boronic acid is unique due to the presence of the (2-chlorostyryl) moiety, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and vinylboronic acid, this compound offers enhanced stability and specificity in cross-coupling reactions. The presence of the chlorine atom also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8BClO2 |
|---|---|
Molecular Weight |
182.41 g/mol |
IUPAC Name |
[(E)-2-(2-chlorophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H8BClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+ |
InChI Key |
OJVCJWZWMMKHAA-AATRIKPKSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=CC=C1Cl)(O)O |
Canonical SMILES |
B(C=CC1=CC=CC=C1Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


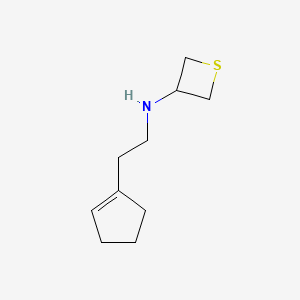
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)



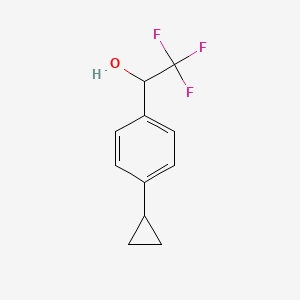

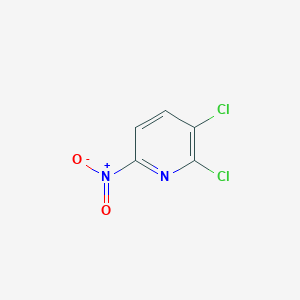
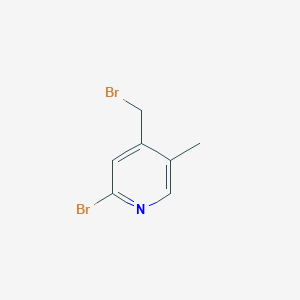
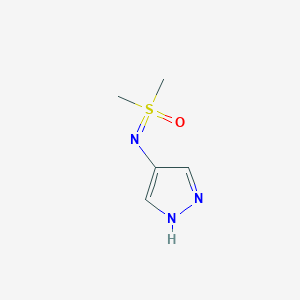
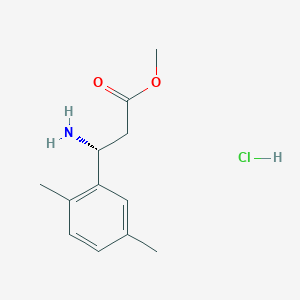
![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
